molecular formula C15H21NO2 B7516552 (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide

(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide

Cat. No. B7516552
M. Wt: 247.33 g/mol
InChI Key: KTNOEYIKHDTYLD-SOFGYWHQSA-N
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Description

(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been studied for its antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
In drug discovery, (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide has been used as a lead compound for the development of novel drugs with improved pharmacological properties. It has also been studied for its potential as a scaffold for the design of new drug candidates.
In biological research, (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide has been used as a tool compound for the study of various biological processes, including cell signaling, protein-protein interactions, and gene expression.

Mechanism of Action

The mechanism of action of (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various molecular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, analgesic, and antitumor activities. It has also been shown to improve glucose homeostasis and lipid metabolism in animal models of type 2 diabetes. In addition, it has been reported to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, and its pharmacological properties are well characterized. However, (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide has some limitations for lab experiments. It is relatively unstable and may undergo degradation over time. It is also poorly soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the study of its mechanism of action and molecular targets may provide insights into the development of new drugs for the treatment of these diseases.

Synthesis Methods

The synthesis of (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide involves the reaction of 2-methylcyclopropylamine with furan-2-carbaldehyde in the presence of a suitable catalyst to form the corresponding imine intermediate. The imine intermediate is then reduced with butyraldehyde to yield (E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide in good yields.

properties

IUPAC Name

(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-4-11(3)16-15(17)8-6-12-5-7-14(18-12)13-9-10(13)2/h5-8,10-11,13H,4,9H2,1-3H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNOEYIKHDTYLD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=CC=C(O1)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=CC=C(O1)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide

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